
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide is an organic compound that belongs to the class of dithiazole derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the dithiazole ring, along with the carboxamide and methylphenyl groups, imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide typically involves the reaction of 3-methylphenyl isothiocyanate with appropriate reagents to form the dithiazole ring. One common method includes the cyclization of 3-methylphenyl isothiocyanate with sulfur and an oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithiazole ring to more reduced forms, such as thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or thioethers
Substitution: Various substituted dithiazole derivatives
Scientific Research Applications
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxylate
- N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-thiol
- N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-sulfonamide
Uniqueness
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide is unique due to its specific combination of functional groups and the dithiazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve. Its versatility in undergoing different chemical reactions and its potential biological activities further highlight its uniqueness.
Properties
Molecular Formula |
C10H8N2O2S2 |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2S2/c1-6-3-2-4-7(5-6)11-8(13)9-12-10(14)16-15-9/h2-5H,1H3,(H,11,13) |
InChI Key |
OQBJABAAXAHSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC(=O)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


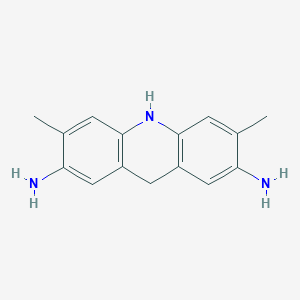
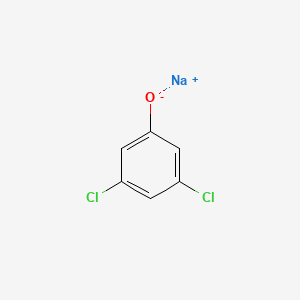
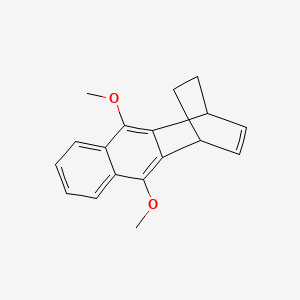
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
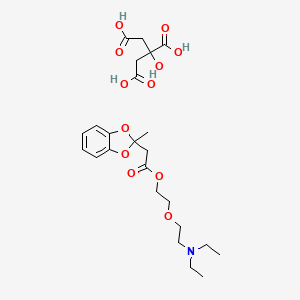
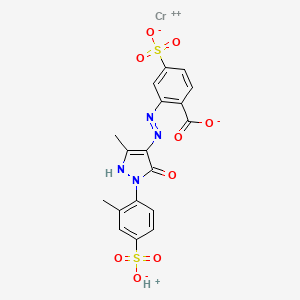
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
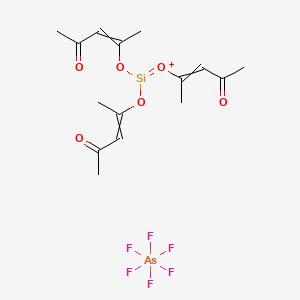
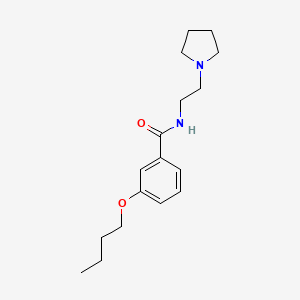
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)


